Superior Seizure Freedom Rate vs. Fenfluramine and Cannabidiol in Dravet Syndrome Network Meta-Analysis
In a 2024 systematic review and network meta-analysis (NMA) of randomized controlled trials (RCTs) for first-line add-on therapies in Dravet syndrome, stiripentol (50 mg/kg/day) was statistically superior to fenfluramine (0.7 mg/kg/day) in achieving 100% seizure-free intervals [1]. The analysis also found stiripentol and fenfluramine were both statistically superior to licensed dose regimens of cannabidiol (10-20 mg/kg/day) for ≥50% and ≥75% reductions in monthly convulsive seizure frequency [2].
| Evidence Dimension | Achievement of seizure-free intervals (100% reduction in convulsive seizure frequency) |
|---|---|
| Target Compound Data | Not specified as a percentage but statistically superior to fenfluramine. |
| Comparator Or Baseline | Fenfluramine 0.7 mg/kg/day |
| Quantified Difference | Absolute Risk Difference (RD) = 26% (95% Confidence Interval: 8% to 44%; p < 0.01) in favor of stiripentol. |
| Conditions | Network meta-analysis of 8 placebo-controlled RCTs including 680 participants with Dravet syndrome, comparing add-on therapies to clobazam and valproate. |
Why This Matters
This provides the highest level of evidence for differentiating stiripentol's efficacy, directly informing clinical selection and formulary decisions where achieving seizure freedom is the primary therapeutic goal.
- [1] Guerrini R, Arzimanoglou A, Cross JH, et al. Comparative efficacy and safety of stiripentol, cannabidiol and fenfluramine as first-line add-on therapies for seizures in Dravet syndrome: A network meta-analysis. Epilepsia Open. 2024;9(2):689-703. doi:10.1002/epi4.12923 View Source
- [2] Guerrini R, Arzimanoglou A, Cross JH, et al. Comparative efficacy and safety of stiripentol, cannabidiol and fenfluramine as first-line add-on therapies for seizures in Dravet syndrome: A network meta-analysis. Epilepsia Open. 2024;9(2):689-703. doi:10.1002/epi4.12923 View Source
